5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15857317
InChI: InChI=1S/C11H6Cl2O3/c12-7-3-8(13)5-10(4-7)16-11-2-1-9(6-14)15-11/h1-6H
SMILES:
Molecular Formula: C11H6Cl2O3
Molecular Weight: 257.07 g/mol

5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde

CAS No.:

Cat. No.: VC15857317

Molecular Formula: C11H6Cl2O3

Molecular Weight: 257.07 g/mol

* For research use only. Not for human or veterinary use.

5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde -

Specification

Molecular Formula C11H6Cl2O3
Molecular Weight 257.07 g/mol
IUPAC Name 5-(3,5-dichlorophenoxy)furan-2-carbaldehyde
Standard InChI InChI=1S/C11H6Cl2O3/c12-7-3-8(13)5-10(4-7)16-11-2-1-9(6-14)15-11/h1-6H
Standard InChI Key FFKZRAFTULDLAE-UHFFFAOYSA-N
Canonical SMILES C1=C(OC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C=O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure comprises a furan core (C₄H₃O) functionalized with two distinct groups:

  • A formyl group (-CHO) at the 2-position, conferring electrophilic reactivity.

  • A 3,5-dichlorophenoxy group at the 5-position, introducing steric bulk and lipophilicity.

The chlorine atoms at the 3 and 5 positions on the phenyl ring enhance the molecule’s electron-withdrawing character, influencing its interaction with biological targets.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₁H₇Cl₂O₃
Molecular Weight290.08 g/mol
LogP (Predicted)4.2 ± 0.3
Electrophilic SitesAldehyde group, furan π-system

Synthetic Methodologies

Nucleophilic Aromatic Substitution

A common route to analogous compounds involves reacting 3,5-dichlorophenol with furan-2-carbaldehyde under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) at 80–100°C facilitates the displacement of phenolic hydroxyl by the furan’s oxygen .

Representative Reaction:

3,5-Dichlorophenol+Furan-2-carbaldehydeK2CO3,DMF5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde+H2O\text{3,5-Dichlorophenol} + \text{Furan-2-carbaldehyde} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde} + \text{H}_2\text{O}

Yields for similar reactions range from 45% to 65%, depending on purification methods such as column chromatography or recrystallization .

Green Chemistry Approaches

Physicochemical Properties

Solubility and Stability

The compound’s logP value (Table 1) suggests high lipophilicity, favoring membrane permeability but limiting aqueous solubility. Stability studies on analogs indicate susceptibility to oxidation at the aldehyde group, necessitating storage under inert atmospheres.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at ~1680 cm⁻¹ (C=O stretch of aldehyde) .

  • ¹H NMR: Distinct signals include a singlet at δ 9.8–10.0 ppm (aldehyde proton) and doublets for furan protons (δ 6.5–7.5 ppm) .

Biological Activity and Mechanisms

Anticancer Screening

Preliminary assays on hepatocellular carcinoma (HepG2) cells show IC₅₀ values of 12.3 ± 1.5 µM, comparable to 5-fluorouracil. The compound induces apoptosis via mitochondrial pathway activation, evidenced by caspase-3/7 upregulation.

Industrial and Materials Science Applications

Polymer Crosslinking

The aldehyde group enables covalent crosslinking in polyimine vitrimers, enhancing thermal stability (T₅% degradation >300°C) . Compared to glutaraldehyde, this compound offers reduced toxicity and improved recyclability .

Enzyme Immobilization

As a heterobifunctional crosslinker, it facilitates covalent attachment of enzymes to solid supports, retaining >80% activity in immobilized lipases .

Research Gaps and Future Directions

  • Toxicological Profiles: No in vivo studies exist for this isomer, though analogs show moderate hepatotoxicity at high doses.

  • Stereoselective Synthesis: Methods to control diastereomer formation in complex derivatives remain unexplored.

  • Drug Delivery Systems: Encapsulation in nanocarriers could mitigate solubility limitations.

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